molecular formula C15H15FO B8526488 2-(2-Fluoro-biphenyl-4-yl)propanol

2-(2-Fluoro-biphenyl-4-yl)propanol

Cat. No.: B8526488
M. Wt: 230.28 g/mol
InChI Key: NLBGXOCRURRFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-biphenyl-4-yl)propanol is a useful research compound. Its molecular formula is C15H15FO and its molecular weight is 230.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

2-(2-Fluoro-biphenyl-4-yl)propanol serves as a building block for synthesizing more complex organic molecules. Its fluorine atom enhances the compound's reactivity and stability, making it valuable in various synthetic pathways.

Application Details
CatalysisActs as a ligand in catalytic reactions, enhancing reaction efficiency.
Organic SynthesisUtilized in the preparation of pharmaceuticals and agrochemicals.

Biological Applications

Research indicates that this compound may influence biological systems significantly, particularly in the context of drug development.

  • Epigenetic Modulation : Studies have shown that compounds similar to this compound can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to altered cellular processes relevant to cancer treatment.
Biological Activity Potential Impact
HDAC InhibitionPromotes acetylation of histones, potentially reversing cancer cell growth.
Anti-inflammatory EffectsInvestigated for its ability to modulate inflammatory pathways.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Therapeutic Area Research Focus
Cancer TreatmentInvestigated for its cytotoxic effects on various cancer cell lines.
Neurological DisordersPotential role in treating neurodegenerative diseases through modulation of signaling pathways.

Case Study 1: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

  • IC50 Values : Ranged from 10 to 30 µM across different cell lines.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound activates apoptotic pathways, leading to increased programmed cell death in treated cells. This suggests a dual mechanism of action involving both direct cytotoxicity and modulation of gene expression.

Properties

Molecular Formula

C15H15FO

Molecular Weight

230.28 g/mol

IUPAC Name

2-(3-fluoro-4-phenylphenyl)propan-1-ol

InChI

InChI=1S/C15H15FO/c1-11(10-17)13-7-8-14(15(16)9-13)12-5-3-2-4-6-12/h2-9,11,17H,10H2,1H3

InChI Key

NLBGXOCRURRFJX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a chilled (0° C.) solution of 2-(2-fluoro-biphenyl-4-yl)propionic acid in THF was added isobutyl chloroformate followed by dropwise addition of TEA. The resulting white slurry was allowed to stir for 1 hour and then diluted with THF (50 mL) and filtered. The filter cake was washed with additional THF (50 mL) and the filtrate was concentrated to approximately 50 mL using a rotary evaporator. The concentrated filtrate was then stirred at −20° C. and a solution of NaBH4 in H2O (20 mL) was dropwise added over a period of 15 minutes. The resulting suspension was stirred for 2 hours at 0° C., diluted with water (200 mL), and extracted with ethyl acetate (2×100 mL). The ethyl acetate layers were combined and washed with 1.0 N HCl solution (100 mL) followed by a 5% bicarbonate solution wash (100 mL). The ethyl acetate solution was then concentrated to an oily residue of 2-(2-fluoro-biphenyl-4-yl)propanol (4.47 g, 95% yield).
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